Isooctylsilsesquioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

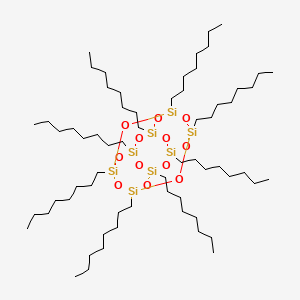

Isooctylsilsesquioxane is a type of silsesquioxane, which is an organosilicon compound with the general formula ((RSiO_{3/2})_n). In this case, the “R” group is an isooctyl group. Silsesquioxanes are known for their cage-like or polymeric structures with silicon-oxygen-silicon (Si-O-Si) linkages and tetrahedral silicon vertices . These compounds are colorless solids and are notable for their rigidity and thermal stability due to their inorganic silicate core and organic exterior .

Preparation Methods

Isooctylsilsesquioxane can be synthesized through the hydrolysis and condensation of organotrichlorosilanes. The general reaction involves the hydrolysis of isooctyltrichlorosilane followed by condensation to form the silsesquioxane structure . The reaction can be represented as: [ 8 , \text{IsooctylSiCl}_3 + 12 , \text{H}2\text{O} \rightarrow (\text{IsooctylSiO}{3/2})_8 + 24 , \text{HCl} ]

Industrial production methods often involve sol-gel processes, where the hydrolysis and condensation reactions are controlled to produce the desired silsesquioxane structure . The reaction conditions, such as pH and temperature, play a crucial role in determining the final product’s structure and properties .

Chemical Reactions Analysis

Isooctylsilsesquioxane can undergo various chemical reactions, including:

Oxidation: The Si-H bonds in silsesquioxanes can be oxidized to form silanols (Si-OH) or siloxanes (Si-O-Si).

Hydrosilylation: The Si-H bonds can react with alkenes or alkynes in the presence of a catalyst to form Si-C bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and catalysts like platinum or rhodium for hydrosilylation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isooctylsilsesquioxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which isooctylsilsesquioxane exerts its effects depends on its application. In drug delivery, for example, the compound can encapsulate therapeutic agents within its cage-like structure, protecting them from degradation and allowing for controlled release . The molecular targets and pathways involved vary depending on the specific functionalization of the silsesquioxane and its intended use .

Comparison with Similar Compounds

Isooctylsilsesquioxane can be compared with other silsesquioxanes, such as:

Octa(hydrido)silsesquioxane: Contains Si-H bonds that can be further functionalized.

Octa(vinyl)silsesquioxane: Contains vinyl groups that can undergo polymerization reactions.

Octa(phenyl)silsesquioxane: Contains phenyl groups that provide unique electronic properties.

This compound is unique due to its isooctyl groups, which provide hydrophobicity and flexibility, making it suitable for applications requiring these properties .

Properties

IUPAC Name |

1,3,5,7,9,11,13,15-octaoctyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H136O12Si8/c1-9-17-25-33-41-49-57-77-65-78(58-50-42-34-26-18-10-2)68-81(61-53-45-37-29-21-13-5)70-79(66-77,59-51-43-35-27-19-11-3)72-83(63-55-47-39-31-23-15-7)73-80(67-77,60-52-44-36-28-20-12-4)71-82(69-78,62-54-46-38-30-22-14-6)75-84(74-81,76-83)64-56-48-40-32-24-16-8/h9-64H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRSGMZKFUQQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H136O12Si8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)

![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)

![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)